molecular formula C9H11ClN4 B1619081 9-Butyl-6-chloro-9h-purine CAS No. 5444-83-7

9-Butyl-6-chloro-9h-purine

Cat. No. B1619081
CAS RN: 5444-83-7
M. Wt: 210.66 g/mol
InChI Key: FDRPGDDGRMEJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-Butyl-6-chloro-9h-purine” is a chemical compound with the molecular formula C9H11ClN4 . It is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . This compound is used in the synthesis of various pharmaceuticals and has potential applications in medical research .


Synthesis Analysis

The synthesis of “9-Butyl-6-chloro-9h-purine” and its derivatives typically involves a multi-step process. For instance, one method involves adding DIPEA and the respective benzylamine to a solution of the corresponding 9-alkyl-2,6-dichloro-9H-purine in 1-butanol, and then heating the reaction mixture at 110 °C overnight .


Molecular Structure Analysis

The molecular structure of “9-Butyl-6-chloro-9h-purine” is characterized by a purine core with a butyl group attached at the 9-position and a chlorine atom at the 6-position . The purine core itself is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Chemical Reactions Analysis

The chemical reactions involving “9-Butyl-6-chloro-9h-purine” are largely dependent on the specific conditions and reactants used. In general, purine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Butyl-6-chloro-9h-purine” include a molecular weight of 210.66 . It is also worth noting that the compound’s solubility and lipophilicity can influence its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Structural Analysis

  • Regiospecific Alkylation : 9-Butyl-6-chloro-9H-purine is a result of specific alkylation methods developed to synthesize regioisomerically pure 9-alkylpurines. This method is significant as it overcomes the challenge of mixed regioisomer formation in purine alkylations (Zhong & Robins, 2006).

Antimicrobial and Antiviral Activities

  • Antimycobacterial Activity : Certain derivatives of 9-Butyl-6-chloro-9H-purine have demonstrated high antimycobacterial activity, particularly against Mycobacterium tuberculosis, suggesting their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
  • Antirhinovirus Activity : Studies have shown that specific substitutions on 9-Butyl-6-chloro-9H-purine, such as benzyl and dimethylamino groups, can significantly enhance antiviral activity against rhinoviruses (Kelley, Linn, Krochmal, & Selway, 1988).

Biochemical Reactions and Catalysis

  • Hydrolysis and Alcoholysis Reactions : The compound has been used to study various chemical reactions, including hydrolysis and alcoholysis, under different catalytic conditions (Linn, McLean, & Kelley, 1994).

Material Synthesis and Chemical Modifications

  • Regioselective Cross-Coupling Reactions : 9-Butyl-6-chloro-9H-purine serves as an intermediate in complex chemical syntheses, such as regioselective Sonogashira cross-coupling reactions, highlighting its versatility in organic synthesis (Ibrahim, Chevot, & Legraverend, 2011).

Anticonvulsant and Anticancer Research

  • Anticonvulsant Agents : Its derivatives have been identified as a new class of anticonvulsant agents, demonstrating potent activity against electroshock-induced seizures in rats (Kelley, Krochmal, Linn, McLean, & Soroko, 1988).
  • Cytotoxic Activity : Various 2,6-substituted derivatives of 9-Butyl-6-chloro-9H-purine have shown significant cytotoxic activity against human tumor cell lines, indicating their potential in cancer therapy (Kode & Phadtare, 2011).

Safety and Hazards

Safety data sheets suggest that exposure to “9-Butyl-6-chloro-9h-purine” should be avoided. Contact with skin and eyes should be prevented, and adequate ventilation should be ensured during handling . In case of accidental exposure, immediate medical attention is recommended .

Future Directions

Future research on “9-Butyl-6-chloro-9h-purine” and its derivatives could focus on further elucidating their mechanisms of action and potential therapeutic applications. For instance, studies could investigate their potential role as antitumor agents . Additionally, more research is needed to fully understand the degradation species of these compounds and their role in inhibiting HCV replication .

properties

IUPAC Name

9-butyl-6-chloropurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRPGDDGRMEJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280959
Record name 9-butyl-6-chloro-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Butyl-6-chloro-9h-purine

CAS RN

5444-83-7
Record name NSC19206
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-butyl-6-chloro-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Butyl-6-chloro-9h-purine
Reactant of Route 2
Reactant of Route 2
9-Butyl-6-chloro-9h-purine
Reactant of Route 3
Reactant of Route 3
9-Butyl-6-chloro-9h-purine
Reactant of Route 4
Reactant of Route 4
9-Butyl-6-chloro-9h-purine
Reactant of Route 5
Reactant of Route 5
9-Butyl-6-chloro-9h-purine
Reactant of Route 6
Reactant of Route 6
9-Butyl-6-chloro-9h-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.